REACTION_CXSMILES
|
[H-].[Na+].Br[C@H:4]1[C@H:9](O)[C:8]2[CH:11]=[C:12]([O:15][CH3:16])[CH:13]=[CH:14][C:7]=2[O:6][CH2:5]1.[O:17]1CCCC1>>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:7]2[O:6][CH2:5][C:4](=[O:17])[CH2:9][C:8]=2[CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
trans-3-bromo-4-hydroxy-6-methoxy-3,4-dihydro-2H-[1]-benzopyran
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Br[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
FILTRATION
|
Details
|
through filter-cel
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 100 ml of toluene
|
Type
|
ADDITION
|
Details
|
1.0 g of anhydrous zinc iodide is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 80° for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through 120 g of silica gel with methylene chloride as the eluent
|
Type
|
CUSTOM
|
Details
|
to afford a product which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(CC(CO2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |